molecular formula C18H16BrN3O2S B2480972 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920170-66-7

2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No.: B2480972
CAS No.: 920170-66-7
M. Wt: 418.31
InChI Key: XUAGXGLGHUECTJ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that features a bromophenyl group, a thiophenyl group, and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Bromophenyl Group: The bromophenyl group is incorporated through a substitution reaction, typically using bromobenzene derivatives.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
  • 2-(4-fluorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Uniqueness

The uniqueness of 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential for further functionalization compared to its chloro- or fluoro- analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAGXGLGHUECTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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